
Sibiricose A1
Overview
Description
Sibiricose A1 (6'-O-sinapoylsucrose) is a phenylpropanoid glycoside and sucrose ester isolated from Polygala species, notably Polygala tenuifolia and Polygala sibirica. Its molecular formula is C₂₃H₃₂O₁₅ (molecular weight: 548.49 g/mol; CAS No.: 139726-40-2) . Structurally, it features a sinapoyl group esterified at the 6'-position of sucrose, distinguishing it from other sucrose esters in the same plant .
Its detection in pharmacological studies relies on advanced analytical techniques like UPLC-MS, with characteristic fragmentation pathways involving neutral losses of hexose (−162 Da) and water (−18 Da) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sibiricose A1 involves the extraction from Polygala tenuifolia roots. The process typically includes the use of ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC/QTOF MS) for the identification and isolation of the compound . The specific reaction conditions and synthetic routes are not extensively documented in the literature, indicating a reliance on natural extraction methods.
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from natural sources. The process involves harvesting the roots of Polygala tenuifolia, followed by solvent extraction and chromatographic techniques to purify the compound .
Chemical Reactions Analysis
Types of Reactions
Sibiricose A1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced, typically involving the addition of hydrogen or the removal of oxygen.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of this compound .
Scientific Research Applications
Sibiricose A1 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Sibiricose A1 involves its interaction with various molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins . Additionally, it exhibits neuroprotective effects by inhibiting oxidative stress and inflammation in neuronal cells .
Comparison with Similar Compounds
Sibiricose A1 belongs to a class of phenylpropanoid sucrose esters and xanthones found in Polygala species. Below is a detailed comparison with structurally and functionally related compounds:
Structural Comparison
Bioavailability and Absorption Mechanisms
- This compound: Limited direct data, but structurally similar to Sibiricose A5/A5.
- Sibiricose A5/A6 : Combine active transport (P-glycoprotein-mediated) and passive diffusion. TS enhances absorption by 30–50% in intestinal models .
- 3,6'-Disinapoyl Sucrose : Relies solely on passive diffusion. Highest serum absorption (24.29%) among related compounds, correlating with potent antidepressant activity .
- Tenuifoliside C : Exhibits antioxidant activity via ABTS radical scavenging but lower bioavailability compared to this compound/A5 .
Bioactivities
Quantitative Analysis
- This compound : Quantified via UPLC-MS/MS, often alongside tenuifolin and saponins . Less frequently targeted in multi-component assays compared to Sibiricose A5/A6 .
- Sibiricose A5/A6 : Routinely analyzed using QAMS (Quantitative Analysis of Multi-components by Single Marker) with 3,6'-disinapoyl sucrose as an internal standard. Content varies widely (0.6–3.2 mg/g in P. tenuifolia) .
- 3,6'-Disinapoyl Sucrose : Dominant marker in quality control due to high abundance and bioactivity .
Key Research Findings
Structural-Activity Relationships: The number and position of acyl groups (e.g., sinapoyl vs. caffeoyl) dictate antioxidant and neuroprotective potency. For example, 3,6'-disinapoyl sucrose’s dual substitution enhances MAO inhibition compared to mono-substituted this compound . Mixed acyl groups (e.g., Glomeratose A) show superior xanthine oxidase inhibition over pure sinapoyl esters .
Synergistic Effects :
- Total saponins (TS) in Polygala extracts enhance the absorption of this compound, A5, and A6 by modulating intestinal P-glycoprotein activity .
- Co-administration with sodium taurocholate (absorption enhancer) increases bioavailability of Sibiricose A5/A6 by 40–60% .
Quality Control Challenges :
Biological Activity
Sibiricose A1 is a naturally occurring compound with significant biological activity, primarily derived from traditional medicinal plants. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound has the chemical formula and is classified as a glycoside. Its structure consists of multiple sugar moieties attached to a phenolic backbone, which is characteristic of many bioactive compounds derived from plants. The compound's molecular structure can be represented as follows:
1. Antioxidant Properties
This compound exhibits potent antioxidant activity, which is crucial for protecting cells from oxidative stress and preventing cellular damage. Studies have demonstrated that this compound can significantly reduce reactive oxygen species (ROS) levels in vitro, indicating its potential as a protective agent against oxidative damage.
2. Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting its utility in treating inflammatory diseases.
3. Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to enhance neuronal survival under stress conditions by upregulating neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor). This effect is particularly relevant for neurodegenerative diseases such as Alzheimer's.
The mechanisms through which this compound exerts its biological effects include:
- Modulation of Signaling Pathways : this compound influences key signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.
- Regulation of Enzyme Activity : The compound has been found to inhibit enzymes involved in oxidative stress, thereby enhancing the antioxidant defense system.
Data Table: Summary of Biological Activities
Case Study 1: Neuroprotection in Alzheimer's Disease Models
In a study involving Alzheimer's disease models, this compound was administered to mice exhibiting cognitive deficits. The results showed significant improvements in memory performance and reductions in amyloid plaque formation, suggesting its potential role in managing Alzheimer's disease.
Case Study 2: Anti-inflammatory Effects in Arthritis Models
Another study evaluated the anti-inflammatory effects of this compound in collagen-induced arthritis models. The compound reduced joint swelling and inflammation markers significantly compared to control groups, highlighting its therapeutic potential for inflammatory conditions.
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for the structural elucidation of Sibiricose A1 in complex plant matrices?
To confirm the identity of this compound, researchers should employ a combination of advanced spectroscopic techniques (e.g., NMR for stereochemical analysis, high-resolution mass spectrometry for molecular formula determination) and chromatographic separation (e.g., HPLC or LC-MS). Cross-referencing with existing spectral libraries and isolated standards is critical . For novel compounds, X-ray crystallography or computational modeling (e.g., DFT calculations) may resolve ambiguities in structural assignments .
Q. How can researchers optimize the extraction and purification of this compound from natural sources while minimizing degradation?
A systematic approach involves testing solvents of varying polarities (e.g., ethanol, methanol-water mixtures) under controlled temperatures to maximize yield. Stability studies (e.g., pH, light, and temperature sensitivity assays) should guide protocol adjustments. Purification via column chromatography (e.g., silica gel, Sephadex LH-20) followed by recrystallization or preparative HPLC ensures high purity. Documenting recovery rates and reproducibility across batches is essential for methodological rigor .
Q. What in vitro assays are most suitable for preliminary screening of this compound’s biological activity?
Target-specific assays (e.g., enzyme inhibition, receptor-binding studies) should align with the compound’s hypothesized mechanism. For example, antioxidant activity can be assessed via DPPH or ABTS assays, while cytotoxicity screening might use MTT or resazurin-based tests. Dose-response curves and positive/negative controls (e.g., ascorbic acid for antioxidants) are mandatory to validate results .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacokinetic properties be resolved across studies?
Discrepancies in bioavailability or metabolism may arise from differences in experimental models (e.g., in vitro vs. in vivo) or analytical methods. Researchers should conduct comparative studies using standardized protocols (e.g., identical animal models, LC-MS/MS quantification) and perform meta-analyses to identify confounding variables (e.g., matrix effects, inter-species variation). Sensitivity analysis and pharmacokinetic modeling (e.g., compartmental vs. non-compartmental) can clarify inconsistencies .
Q. What strategies are effective for establishing structure-activity relationships (SAR) of this compound derivatives?
Systematic SAR studies require:
- Synthetic modification of specific functional groups (e.g., glycosylation, acetylation).
- High-throughput screening against relevant biological targets.
- Computational tools (e.g., molecular docking, QSAR models) to predict binding affinities and physicochemical properties. Triangulating experimental and in silico data helps prioritize derivatives for further development .
Q. How should researchers design in vivo studies to evaluate this compound’s therapeutic potential while addressing ethical and reproducibility concerns?
Follow the ARRIVE guidelines for preclinical studies:
- Use genetically diverse animal cohorts to mimic human variability.
- Include sham and placebo controls to isolate compound-specific effects.
- Monitor biomarkers (e.g., serum cytokines, histopathology) and adverse events.
- Pre-register protocols in repositories like Open Science Framework to enhance transparency .
Q. Methodological Challenges and Data Interpretation
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in heterogeneous cell populations?
Non-linear regression models (e.g., sigmoidal dose-response curves) are standard. For heterogeneous data, mixed-effects models or Bayesian hierarchical approaches account for variability across replicates. Bootstrapping or permutation tests validate significance in small-sample studies .
Q. How can researchers integrate omics data (e.g., transcriptomics, metabolomics) to elucidate this compound’s mechanism of action?
Multi-omics integration requires:
- Pathway enrichment analysis (e.g., KEGG, GO) to identify perturbed biological processes.
- Network pharmacology tools (e.g., Cytoscape) to map compound-target interactions.
- Machine learning (e.g., random forests) to prioritize key nodes in signaling cascades. Cross-validation with siRNA knockdown or CRISPR-edited models confirms causal relationships .
Q. Theoretical and Conceptual Frameworks
Q. How does this compound’s bioactivity align with or challenge existing phytochemical theories (e.g., “privileged structures” in natural products)?
Compare its scaffold to known bioactive templates (e.g., flavonoids, terpenoids). If this compound exhibits unique activity despite structural similarities, this may challenge assumptions about pharmacophore requirements. Contextualize findings within frameworks like network pharmacology or systems biology to propose novel mechanisms .
Q. What experimental evidence is needed to support the inclusion of this compound in drug combination therapies?
Synergy studies (e.g., Chou-Talalay method) quantify interactions with existing drugs. Mechanistic studies (e.g., target engagement assays) should identify complementary pathways. Pharmacokinetic compatibility (e.g., CYP450 interactions) and toxicity profiling in co-administration models are critical for translational relevance .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O15/c1-33-11-5-10(6-12(34-2)16(11)27)3-4-15(26)35-8-14-17(28)19(30)20(31)22(36-14)38-23(9-25)21(32)18(29)13(7-24)37-23/h3-6,13-14,17-22,24-25,27-32H,7-9H2,1-2H3/b4-3+/t13-,14-,17-,18-,19+,20-,21+,22-,23+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBWDHVUJCXYBH-IBVGEFGBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347715 | |
Record name | Sibiricose A1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139726-40-2 | |
Record name | Sibiricose A1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.